Stannous dioctanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannous dioctanoate can be synthesized through several methods, including the reaction of stannous oxide with octanoic acid. The reaction typically involves heating the mixture to a temperature range of 115-130°C under vacuum conditions to facilitate the dehydration reaction . The reaction is continued until no further fraction generation is observed, followed by cooling and filtering to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is often produced using the electrochemical method. This method involves using metal tin as the anode and titanium as the cathode in an electrolyte solution of sodium chloride. The reaction conditions include an anode current density of 100-120 A/m², a cathode current density of 800-1000 A/m², and an electrolyte temperature of 60-70°C . This method is preferred due to its stable production process, low cost, and high product quality .
Chemical Reactions Analysis
Types of Reactions: Stannous dioctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: In basic solutions, this compound can reduce bismuth(III) to metallic bismuth.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under ambient conditions.
Reduction: Basic solutions such as sodium hydroxide.
Substitution: Organic solvents and appropriate reactants depending on the desired substitution product.
Major Products:
Oxidation: Tin(IV) compounds.
Reduction: Metallic bismuth.
Substitution: Various organotin compounds depending on the reactants used.
Scientific Research Applications
Stannous dioctanoate is widely used in scientific research and industrial applications:
Mechanism of Action
Stannous dioctanoate acts as a catalyst by facilitating the formation of reactive intermediates in polymerization reactions. The tin(II) ion interacts with the monomers, promoting the opening of the ring structure and enabling the polymerization process . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are primarily related to the coordination and insertion mechanisms .
Comparison with Similar Compounds
Stannous octoate (tin(II) octanoate): Similar in structure and function, used as a catalyst in polymerization reactions.
Stannous chloride: Used in various chemical reactions, including reduction and catalysis.
Stannous fluoride: Used in dental products for its antibacterial properties.
Uniqueness: Stannous dioctanoate is unique due to its high catalytic efficiency and stability under various reaction conditions. It is less sensitive to air and moisture compared to other tin(II) compounds, making it more suitable for industrial applications .
Properties
IUPAC Name |
octanoate;tin(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRVMZHTADUSY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
Record name | Octanoic acid, tin(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10890550 | |
Record name | Octanoic acid, tin(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-83-0 | |
Record name | Octanoic acid, tin(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, tin(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, tin(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tin di(octanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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